molecular formula C16H20N6O2 B6790391 N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-3-carboxamide

N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-3-carboxamide

Cat. No.: B6790391
M. Wt: 328.37 g/mol
InChI Key: JLBJKEVJSQNKAC-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring, a triazole ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-11-5-3-7-14(17-11)18-15(23)12-6-4-8-22(9-12)16(24)13-10-21(2)20-19-13/h3,5,7,10,12H,4,6,8-9H2,1-2H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBJKEVJSQNKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, undergoes a series of reactions to introduce functional groups necessary for further modifications.

    Triazole Ring Formation: The triazole ring is synthesized through a cyclization reaction involving an azide and an alkyne, often using copper(I) catalysis (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.

    Final Coupling Reaction: The final step involves coupling the triazole and piperidine derivatives with the pyridine derivative, typically using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine and triazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols

Scientific Research Applications

N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: The compound is used to investigate biological pathways and molecular targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound for probing the function of specific proteins and cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it might bind to a receptor and block its activity, thereby modulating downstream effects in a biological system.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-4-carboxamide: Similar structure but with a different substitution pattern on the piperidine ring.

    N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-2-carboxamide: Another isomer with a different position of the carboxamide group.

Uniqueness

N-(6-methylpyridin-2-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-3-carboxamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications, particularly in the development of new therapeutic agents.

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